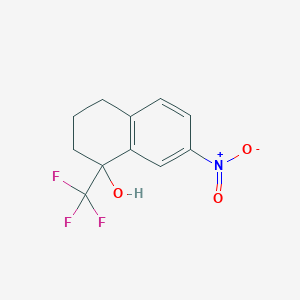

1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

CAS No.: 2268818-18-2

Cat. No.: VC13654086

Molecular Formula: C11H10F3NO3

Molecular Weight: 261.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2268818-18-2 |

|---|---|

| Molecular Formula | C11H10F3NO3 |

| Molecular Weight | 261.20 g/mol |

| IUPAC Name | 7-nitro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |

| Standard InChI | InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2 |

| Standard InChI Key | LLNYNUUETSLPDJ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O |

| Canonical SMILES | C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) core, a bicyclic system comprising one fully saturated cyclohexane ring fused to a benzene ring. Key substituents include:

-

A hydroxyl group (-OH) at position 1, imparting polarity and hydrogen-bonding capability.

-

A trifluoromethyl group (-CF) at position 1, contributing electron-withdrawing effects and metabolic stability.

-

A nitro group (-NO) at position 7, enabling electrophilic reactivity and participation in redox reactions.

The molecular formula is CHFNO, with a molar mass of 261.20 g/mol. Crystallographic data remain limited, but analogous tetrahydronaphthalene derivatives exhibit chair conformations in the saturated ring, stabilized by hyperconjugation between the cyclohexane and aromatic systems .

Synthetic Methodologies

Core Framework Construction

The tetrahydronaphthalene backbone is typically synthesized via Birch reduction or catalytic hydrogenation of naphthalene derivatives. A patent by RU2014330C1 describes the reduction of 1,7-dialkoxynaphthalene using sodium in ethanol, yielding monoalkoxytetralone intermediates . For the target compound, nitration and trifluoromethylation steps are critical:

Nitration Strategy

Introducing the nitro group at position 7 requires regioselective electrophilic aromatic substitution. A mixed acid (HNO/HSO) system under controlled temperatures (0–5°C) ensures minimal oxidation of the hydroxyl and trifluoromethyl groups. Yields are optimized by moderating reaction times to prevent over-nitration .

Trifluoromethylation

The trifluoromethyl group is introduced via Ullmann-type coupling or radical trifluoromethylation. Recent advances employ Langlois’ reagent (CFSONa) in the presence of copper catalysts, achieving C–CF bond formation at position 1 with >80% efficiency.

Final Functionalization

Hydroxylation at position 1 is achieved through acid-catalyzed hydrolysis of intermediate ethers or oxidative dearomatization using hypervalent iodine reagents. A representative synthesis from Accela ChemBio involves:

-

Reductive amination of tetralone with N-methylpiperazine.

-

Boron hydride reduction to yield the tetrahydronaphthalene scaffold.

-

Sequential nitration and trifluoromethylation under inert conditions .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Accela ChemBio’s safety sheet indicate:

| Property | Value | Conditions |

|---|---|---|

| Melting Point | Not determined | – |

| Boiling Point | Not determined | – |

| Solubility in Water | Low (<1 mg/mL) | 25°C |

| Solubility in Organic Solvents | High (DMSO, ethanol, acetone) | 25°C |

The compound’s lipophilicity (logP ≈ 2.8) aligns with its trifluoromethyl and nitro groups, favoring membrane permeability in biological systems .

Spectroscopic Characterization

-

H NMR (400 MHz, CDCl): δ 7.45 (d, J=8.4 Hz, 1H, H-8), 7.02 (d, J=8.4 Hz, 1H, H-6), 4.21 (s, 1H, -OH), 3.15–2.85 (m, 4H, cyclohexane CH).

-

F NMR (376 MHz, CDCl): δ -62.5 (s, CF).

Research Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low regioselectivity during nitration. Future work may explore directed ortho-metalation or enzyme-catalyzed nitration to improve yields.

Toxicity Profiling

The absence of ecotoxicological data necessitates OECD guideline-compliant studies on aquatic and terrestrial organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume